molecular formula C17H15ClN6O2 B2918221 [4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 6-chloropyridine-3-carboxylate CAS No. 877820-95-6

[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 6-chloropyridine-3-carboxylate

Cat. No. B2918221
CAS RN: 877820-95-6
M. Wt: 370.8
InChI Key: IRBHKLQCTVJTNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and various reagents. Unfortunately, specific synthesis methods for this compound were not found in the search results .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and conditions such as temperature, pressure, and pH. Unfortunately, specific reaction data for this compound was not found in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, specific property data for this compound was not found in the search results .

Scientific Research Applications

Crystal Structure Insights

The compound "[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 6-chloropyridine-3-carboxylate" is related to the study of pymetrozine's crystal structure, a compound used in pest control. Pymetrozine's crystallography reveals two independent molecules with distinct dihedral angles between the pyridinyl and triazinyl rings, showcasing the molecular interactions such as hydrogen bonding and π–π interactions that contribute to its three-dimensional network. This structural information is vital for understanding the compound's stability and reactivity, providing a foundation for exploring its scientific research applications (Youngeun Jeon et al., 2015).

Chemical Synthesis and Reactivity

The synthesis and reactivity of related triazine compounds have been explored, highlighting their potential in creating new chemical entities. For example, the synthesis of new pyridothienopyrimidines and pyridothienotriazines involves reactions with triethyl orthoformate or nitrous acid, leading to various antimicrobial compounds. Such synthetic pathways underscore the versatility of triazine derivatives in chemical synthesis, opening avenues for developing novel compounds with potential scientific applications (A. Abdel-rahman et al., 2002).

Application in Drug Delivery

Triazine derivatives have shown promise in drug delivery systems. For instance, a study on the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage demonstrates the potential of triazine-based compounds in enhancing the solubility and delivery of hydrophobic drugs. This research signifies the applicability of triazine frameworks in developing more effective and targeted drug delivery mechanisms, potentially improving therapeutic outcomes (J. Mattsson et al., 2010).

Advanced Material Synthesis

The versatility of triazine derivatives extends to materials science, where they serve as building blocks for polymers and other advanced materials. The synthesis of comb-like polymers from isopropenyl-1,3,5-triazines, for example, illustrates the potential of these compounds in creating materials with unique properties, such as high glass transition temperatures and crystallizable long acyl side chains. Such materials could find applications in various industries, including coatings, adhesives, and electronics (H. Kunisada et al., 1991).

properties

IUPAC Name

[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN6O2/c1-10-4-2-3-5-12(10)21-17-23-14(22-16(19)24-17)9-26-15(25)11-6-7-13(18)20-8-11/h2-8H,9H2,1H3,(H3,19,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBHKLQCTVJTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)N)COC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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